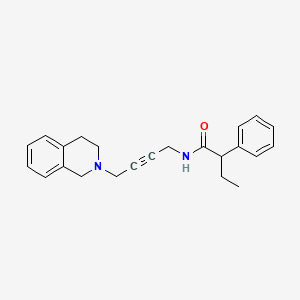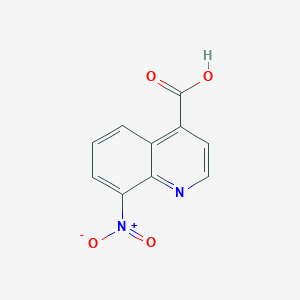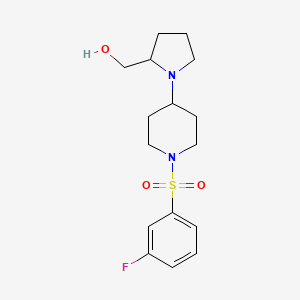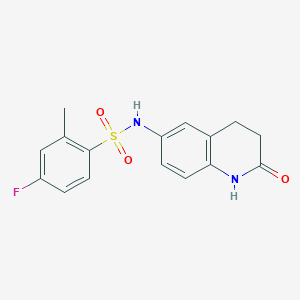
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylbutanamide, commonly known as DIBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIBA belongs to the class of compounds known as butyrylcholinesterase (BChE) inhibitors, which have been found to be effective in treating a variety of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation and Protective Agents
- A study on 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides revealed significant antilipidperoxidation activities, suggesting potential as cerebral protective agents. One derivative demonstrated a wide efficacy spectrum in experimental screening assays designed for cerebral protection, highlighting its therapeutic potential (Tatsuoka et al., 1992).
Antimalarial Drug Development
- N-tert-Butyl isoquine, a 4-aminoquinoline derivative, was developed through a public-private partnership, demonstrating excellent activity against Plasmodium falciparum and rodent malaria parasites. This compound represents a promising antimalarial candidate, derived from affordable and readily available materials (O’Neill et al., 2009).
Dopamine Receptor Ligands
- Novel, selective dopamine D3 receptor antagonists were synthesized based on N‐alkylated 1,2,3,4‐tetrahydroisoquinoline derivatives, offering potential as tools for dopamine D3‐receptor‐related investigations. These compounds exhibit improved selectivities and affinities, suggesting applications in neuropsychopharmacology (Mach et al., 2004).
Antitumor Activity
- A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines showed cytotoxicity against various tumor cell lines, with one compound demonstrating effectiveness in a mouse fibrosarcoma assay. This highlights the potential of isoquinoline derivatives in cancer therapy (Houlihan et al., 1995).
Synthesis and Characterization
- New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, showing sedative action, anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These compounds could have applications in developing new therapeutic agents (Zablotskaya et al., 2013).
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-2-22(20-11-4-3-5-12-20)23(26)24-15-8-9-16-25-17-14-19-10-6-7-13-21(19)18-25/h3-7,10-13,22H,2,14-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDQWKXUYXOFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methoxyphenyl)methyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2558951.png)
![benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B2558952.png)


![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2558959.png)



![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)
![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558972.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)
![2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2558974.png)